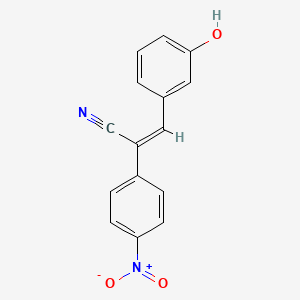![molecular formula C13H17N3O2S2 B5812984 4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)
4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide, commonly known as DAS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAS belongs to the class of sulfonamide compounds, which are known for their antimicrobial and anti-inflammatory properties.
作用机制
The exact mechanism of action of DAS is not fully understood. However, it has been suggested that DAS exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. DAS has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in tumor invasion and metastasis, making them an attractive target for cancer therapy. DAS has also been found to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
DAS has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. DAS has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. In addition, DAS has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation.
实验室实验的优点和局限性
One of the main advantages of using DAS in lab experiments is its broad range of therapeutic activities. DAS has been shown to have antitumor, antimicrobial, and anti-inflammatory activities, making it a versatile compound for various research applications. Another advantage of using DAS is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using DAS in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on DAS. One possible direction is to investigate its potential as a novel antibiotic agent. DAS has been shown to have antibacterial and antifungal properties, which could be further explored for the development of new antibiotics. Another direction for research is to investigate the use of DAS as a potential anti-inflammatory agent. DAS has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. Finally, further studies are needed to elucidate the exact mechanism of action of DAS and to identify potential molecular targets for its therapeutic activities.
合成方法
The synthesis of DAS involves the reaction of 4-aminobenzenesulfonamide with diallyl carbonothioyl diimidazolide in the presence of a catalyst. The reaction yields DAS as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
DAS has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. DAS has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, DAS has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
属性
IUPAC Name |
1,1-bis(prop-2-enyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-9-16(10-4-2)13(19)15-11-5-7-12(8-6-11)20(14,17)18/h3-8H,1-2,9-10H2,(H,15,19)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWYQICXVVIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diprop-2-en-1-ylcarbamothioyl)amino]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)
![6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)
